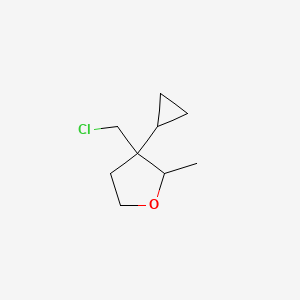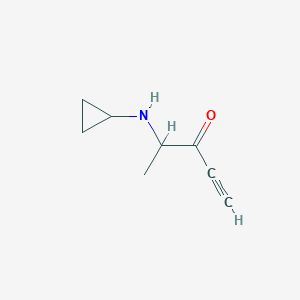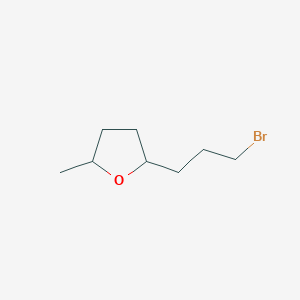
2-(3-Bromopropyl)-5-methyloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromopropyl)-5-methyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a bromopropyl group attached to the second carbon and a methyl group attached to the fifth carbon of the oxolane ring. It is a versatile intermediate used in various chemical syntheses and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-5-methyloxolane typically involves the bromination of 5-methyloxolane followed by a nucleophilic substitution reaction. One common method is to start with 5-methyloxolane and react it with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromine atom at the desired position. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(3-Bromopropyl)-5-methyloxolane can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by different nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The oxolane ring can be oxidized to form lactones or other oxygen-containing functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH). These reactions are typically carried out in polar solvents like water or alcohols.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used to promote elimination reactions, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the oxolane ring.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products can include alcohols, amines, or thioethers.
Elimination: The major product is typically an alkene.
Oxidation: Products can include lactones or carboxylic acids.
科学的研究の応用
2-(3-Bromopropyl)-5-methyloxolane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymers.
作用機序
The mechanism of action of 2-(3-Bromopropyl)-5-methyloxolane depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. In elimination reactions, the compound loses a proton and a leaving group (bromine), resulting in the formation of a double bond. The molecular targets and pathways involved vary depending on the specific application and the nature of the reactants.
類似化合物との比較
2-(3-Bromopropyl)-5-methyloxolane can be compared with other similar compounds such as:
2-(3-Chloropropyl)-5-methyloxolane: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and selectivity in chemical reactions.
2-(3-Bromopropyl)-5-ethyloxolane: Similar structure but with an ethyl group instead of a methyl group. This change can affect the compound’s physical properties and reactivity.
2-(3-Bromopropyl)-4-methyloxolane: Similar structure but with the methyl group attached to the fourth carbon instead of the fifth. This positional isomer may have different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.
特性
分子式 |
C8H15BrO |
|---|---|
分子量 |
207.11 g/mol |
IUPAC名 |
2-(3-bromopropyl)-5-methyloxolane |
InChI |
InChI=1S/C8H15BrO/c1-7-4-5-8(10-7)3-2-6-9/h7-8H,2-6H2,1H3 |
InChIキー |
NKXXEPFMPDJLIX-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(O1)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene](/img/structure/B13187305.png)
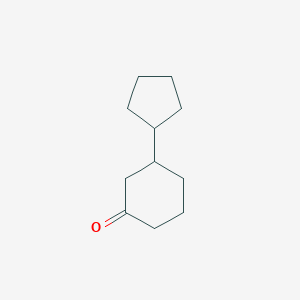


![5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride](/img/structure/B13187328.png)


![3-[(Piperidin-1-yl)methyl]azepane](/img/structure/B13187335.png)
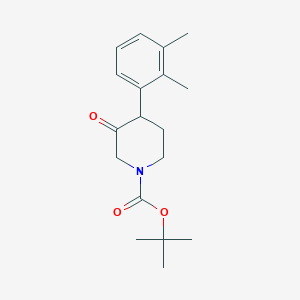

![N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine](/img/structure/B13187362.png)
